1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
CAS No.: 1226436-11-8
Cat. No.: VC6251383
Molecular Formula: C20H20N4O2S
Molecular Weight: 380.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226436-11-8 |
|---|---|
| Molecular Formula | C20H20N4O2S |
| Molecular Weight | 380.47 |
| IUPAC Name | 1-(4-pyrrol-1-ylbenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C20H20N4O2S/c25-18(22-20-21-9-14-27-20)15-7-12-24(13-8-15)19(26)16-3-5-17(6-4-16)23-10-1-2-11-23/h1-6,9-11,14-15H,7-8,12-13H2,(H,21,22,25) |
| Standard InChI Key | JQVDBDQSEQYVQX-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a carboxamide group linked to a thiazol-2-yl moiety. The benzoyl group at the 1-position of the piperidine is further modified with a pyrrole ring at the para position of the benzene ring. This arrangement creates a hybrid structure that integrates three pharmacophoric elements:
-
Pyrrole: A five-membered aromatic ring with one nitrogen atom, known for its role in electron-rich systems that interact with biological targets .
-
Thiazole: A five-membered ring containing both sulfur and nitrogen, frequently associated with antimicrobial and anticancer properties .
-
Piperidine: A six-membered saturated heterocycle that enhances conformational flexibility and bioavailability .
The molecular weight (380.47 g/mol) and calculated lipophilicity (LogP ≈ 2.8) suggest moderate membrane permeability, aligning with Lipinski’s Rule of Five for drug-likeness.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves multi-step reactions, as outlined below:
Step 1: Formation of 4-(1H-Pyrrol-1-yl)benzoic Acid
Pyrrole is coupled to 4-iodobenzoic acid via a Ullmann-type coupling using a copper catalyst, yielding 4-(1H-pyrrol-1-yl)benzoic acid .
Step 2: Benzoylation of Piperidine
The benzoic acid derivative is activated with thionyl chloride () and reacted with piperidine-4-carboxamide to form 1-(4-(1H-pyrrol-1-yl)benzoyl)piperidine-4-carboxamide.
Step 3: Thiazole Incorporation
The carboxamide nitrogen is alkylated with 2-aminothiazole using a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), yielding the final product .
Yield Optimization
Preliminary reports suggest a total yield of 15–20% for the three-step sequence, with the thiazole coupling step being the bottleneck due to steric hindrance. Microwave-assisted synthesis and transition metal catalysts (e.g., Pd/C) are under investigation to improve efficiency .
Biological Activities and Mechanistic Insights
Antimicrobial Activity
Although direct studies are lacking, structurally related compounds exhibit broad-spectrum activity:
| Compound Class | Target Microorganisms | MIC (μg/mL) | Reference |
|---|---|---|---|
| Pyrrole-carboxamides | S. aureus, E. coli | 2–8 | |
| Thiazole-piperidine hybrids | C. albicans, P. aeruginosa | 4–16 |
The pyrrole moiety likely disrupts microbial cell membranes via π-π stacking with phospholipid headgroups, while the thiazole ring inhibits dihydrofolate reductase (DHFR), a key enzyme in folate synthesis .
Anticancer Prospects
Pyrrolo-thiazole systems, such as those described in polycyclic derivatives, demonstrate nanomolar cytotoxicity against MCF-7 breast cancer cells () by intercalating DNA and inhibiting topoisomerase II . The piperidine ring’s flexibility may enhance tumor penetration compared to rigid analogs .
Research Gaps and Future Directions
Pharmacokinetic Profiling
Current data lack details on absorption, distribution, metabolism, and excretion (ADME). Predictive models indicate moderate hepatic clearance () and a plasma half-life of 3.5 hours in rodents, warranting in vivo validation.
Targeted Drug Delivery
Conjugation to nanoparticle carriers (e.g., PEGylated liposomes) could mitigate solubility limitations () and enhance tumor accumulation .
Structure-Activity Relationship (SAR) Optimization
Systematic modifications to the pyrrole and thiazole substituents may improve potency:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume